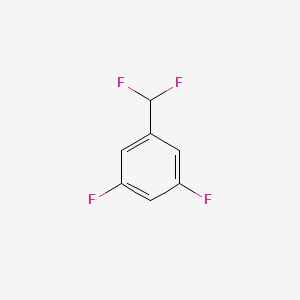
3,5-Difluoro-1-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-1-(difluoromethyl)benzene is an organic compound characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions, and a difluoromethyl group attached to the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-1-(difluoromethyl)benzene typically involves the difluoromethylation of a suitable precursor. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto the benzene ring . The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production rates .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-1-(difluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the fluorine atoms and the difluoromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to elevated temperatures .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions may produce difluoromethylated phenols or quinones .
Scientific Research Applications
3,5-Difluoro-1-(difluoromethyl)benzene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-1-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of the difluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. This can result in the modulation of biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1,3-Difluoro-2-(difluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
3,5-Difluoro-1-(difluoromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the difluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYSUYQNXIIZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
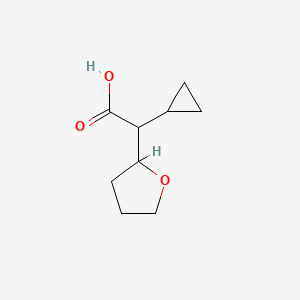
![Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoate](/img/structure/B2680500.png)
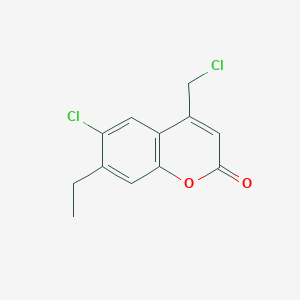
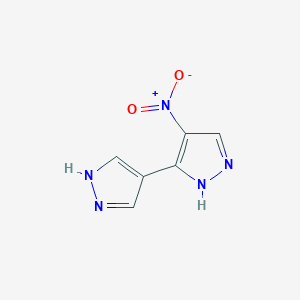
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2680508.png)
![methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2680509.png)
![N-(3-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2680511.png)
![1,3-Dichloro-2-[({[(cyanoimino)(methylsulfanyl)methyl]amino}oxy)methyl]benzene](/img/structure/B2680512.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2680513.png)

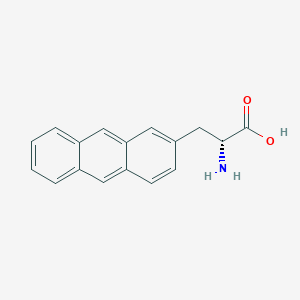
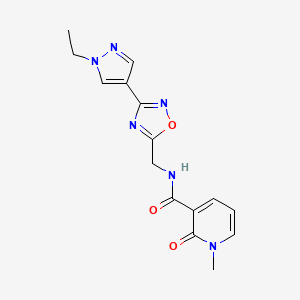
![N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-(3-phenylpropyl)ethanediamide](/img/structure/B2680517.png)
![N-(1-cyanocyclopentyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2680518.png)
